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Compound of Interest

2-Bromo-3-
Compound Name: ) o
(difluoromethoxy)pyridine

Cat. No.: B1442339

2-Bromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has emerged
as a valuable building block for medicinal chemists and researchers in drug development. Its
structure incorporates three key pharmacophoric elements: a pyridine core, a bromine atom,
and a difluoromethoxy group. The pyridine ring is a common motif in a vast number of
pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic
stability. The bromine atom, strategically positioned at the 2-position, serves as a versatile
synthetic handle, primarily for metal-catalyzed cross-coupling reactions.

The difluoromethoxy group (-OCF2zH) is of particular significance. It is considered a lipophilic
bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor.[1] This
moiety can significantly enhance crucial drug-like properties, including metabolic stability,
membrane permeability, and binding affinity, without a substantial increase in steric bulk.[1][2]
The strategic incorporation of fluorine-containing groups like difluoromethoxy is a well-
established method in medicinal chemistry to fine-tune the pharmacokinetic and
pharmacodynamic profiles of lead compounds.[3]

Key Compound Identifiers:
e |[UPAC Name: 2-bromo-3-(difluoromethoxy)pyridine
e CAS Number: 947249-27-6

e Molecular Formula: CeHaBrF2NO[4][5]
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e Molecular Weight: 224.00 g/mol [4][6]

e InChIKey: JSKYTOQKHIJDNI-UHFEFAOY SA-N[4][5]

Procurement and Cost Analysis: A Supplier
Overview

Sourcing high-quality 2-Bromo-3-(difluoromethoxy)pyridine is the critical first step for any
research program. Availability can vary, with the compound typically offered by specialty
chemical suppliers catering to the R&D sector. Purity is a key consideration, with most vendors
offering =295% purity, suitable for most synthetic applications.

Pricing is highly dependent on the supplier and the quantity ordered. Small, research-scale
guantities (1-5 grams) are readily available, while larger, kilogram-scale orders may require
custom synthesis and are typically priced upon request. Researchers should always request a
certificate of analysis (CoA) to verify the purity and identity of the material before use.

] . Available
Supplier CAS Number Purity . Notes
Quantities

Listed as a

Acros Information not ] heterocyclic

947249-27-6[4] N Inquiry-based

Pharmatech specified compound
supplier.[4]
Indicates 1g is in

. Information not stock, with price
Cochemical Ltd 947249-27-6[6] N 19, 59, 25¢g )
specified available upon

inquiry.[6]

Note: The above table is based on publicly available supplier data and is subject to change.
Cost is often not listed and requires direct inquiry.

Safety, Handling, and Storage

As a halogenated organic compound, 2-Bromo-3-(difluoromethoxy)pyridine requires careful
handling in a controlled laboratory environment. Personal protective equipment (PPE),
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including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All
manipulations should be performed within a certified chemical fume hood to avoid inhalation of
vapors.

Hazard Profile (Based on GHS Classifications):[7]

H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Storage and Stability: The compound should be stored in a tightly sealed container in a cool,
dry, and well-ventilated area, away from incompatible substances such as strong oxidizing
agents and strong acids.[4][8] For long-term storage, refrigeration (2-8°C) is recommended to
maintain stability.

Disposal: Waste material and empty containers must be disposed of as hazardous waste in
accordance with local, state, and federal regulations. Do not allow the chemical to enter drains
or waterways.

The Synthetic Utility: A Chemist's Perspective

The chemical reactivity of 2-Bromo-3-(difluoromethoxy)pyridine is dominated by the C-Br
bond at the 2-position of the electron-deficient pyridine ring. This feature makes it an ideal
substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are
cornerstone transformations in modern pharmaceutical synthesis. These reactions allow for the
efficient and modular construction of complex molecular architectures by forming new carbon-
carbon and carbon-heteroatom bonds.

The bromine atom serves as an excellent leaving group, enabling chemists to introduce diverse
functional groups and build molecular complexity. This modularity is precisely why building
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blocks like this are so highly valued; they provide a reliable entry point into a diverse chemical
space for structure-activity relationship (SAR) studies.[3][9]

Figure 1. Versatility of 2-Bromo-3-(difluoromethoxy)pyridine in cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Cross-
Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-
Bromo-3-(difluoromethoxy)pyridine with a generic arylboronic acid. This reaction is a robust
and widely used method for forming C-C bonds.

Objective: To synthesize 2-Aryl-3-(difluoromethoxy)pyridine via a palladium-catalyzed Suzuki-
Miyaura cross-coupling reaction.

Materials & Reagents:

2-Bromo-3-(difluoromethoxy)pyridine (1.0 eq)

 Arylboronic acid (1.2 eq)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.03 eq)
o Potassium Carbonate (K2COs3), anhydrous (3.0 eq)

e 1,4-Dioxane (anhydrous)

o Water (degassed)

o Ethyl acetate (for extraction)

e Brine (saturated NaCl solution)

e Magnesium sulfate (MgS0Oa4), anhydrous

« Silica gel for column chromatography

Equipment:
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Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Inert atmosphere setup (Nitrogen or Argon)

Standard glassware for extraction and purification

Rotary evaporator

Step-by-Step Procedure:

Reaction Setup: To a dry round-bottom flask, add 2-Bromo-3-(difluoromethoxy)pyridine
(1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and
Pd(dppf)Clz (0.03 eq).

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or
Argon) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed
water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide). The
solution should be stirred.

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous
stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12
hours.

Work-up: Once the starting material is consumed, cool the reaction mixture to room
temperature. Dilute with ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with water and then with brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
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evaporator.

« Purification: Purify the resulting crude residue by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient, to yield the pure 2-Aryl-3-
(difluoromethoxy)pyridine product.

This protocol represents a standard, self-validating system for this class of transformation. The
causality is clear: the palladium catalyst facilitates the coupling between the aryl bromide and
the boronic acid in the presence of a base, which is essential for the transmetalation step of the
catalytic cycle.

Conclusion

2-Bromo-3-(difluoromethoxy)pyridine stands as a testament to the power of strategic
molecular design in modern chemistry. Its carefully chosen combination of a reactive handle
(the bromine atom) and a property-modulating functional group (the difluoromethoxy moiety) on
a biologically relevant pyridine core makes it an exceptionally useful tool for drug discovery. For
researchers aiming to accelerate their medicinal chemistry programs, understanding the
sourcing, safe handling, and synthetic application of this building block is paramount. Its utility
in constructing diverse libraries of novel compounds ensures its continued relevance in the
ongoing quest for new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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